molecular formula C7H6ClNO B1469672 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine CAS No. 1464091-43-7

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine

Cat. No.: B1469672
CAS No.: 1464091-43-7
M. Wt: 155.58 g/mol
InChI Key: HGLLKIPTUBJJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine is a heterocyclic compound. It has a molecular formula of C7H6ClNO and a molecular weight of 155.58 g/mol. This compound has generated interest among scientists due to its unique properties.


Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Molecular Structure Analysis

The this compound molecule contains a total of 17 bonds. There are 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furo[3,4-b]pyridines have been reported . Hydrazine hydrate reacts with 3-carbamoyl-2-chloro-5-oxo-5,7-dihydrofuro[3,4-b]pyridine to form substituted 3,5-dioxo-2,3,5,7-tetrahydro-1H-pyrazolo[3,4-b]furo[3,4-e]pyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C7H6ClNO and a molecular weight of 155.58 g/mol.

Scientific Research Applications

Synthetic Applications

Studies on furopyridines, including chlorination, nitration, and cyanation reactions, reveal their potential as intermediates in synthesizing complex heterocyclic compounds. For instance, chlorination reactions with phosphorus oxychloride have been used to introduce chloro substituents into furopyridines, yielding derivatives with potential utility in further chemical transformations (Shiotani, Taniguchi, 1996); (Shiotani et al., 1997). Additionally, electrophilic substitution reactions, such as nitration and bromination, have been explored for furo[3,2-c]pyridine, indicating the reactivity of the furopyridine nucleus towards electrophilic agents and suggesting similar reactivity patterns for 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine derivatives (Mcfarland et al., 1975).

Chemical Biology and Medicinal Chemistry

The furo[3,2-b]pyridine core has been identified as a central pharmacophore in the design of kinase inhibitors, highlighting its significance in medicinal chemistry. Highly selective inhibitors for protein kinases CLK and HIPK have been synthesized utilizing the furo[3,2-b]pyridine scaffold, demonstrating the utility of this core structure in developing targeted therapeutics (Němec et al., 2021). These findings underscore the potential of this compound derivatives in drug discovery and development, particularly in designing kinase inhibitors.

Methodologies for Heterocyclic Compound Synthesis

Innovative synthetic strategies utilizing furopyridine derivatives have been developed, such as the microwave-activated inverse electron demand Diels–Alder reactions. These methods facilitate the efficient synthesis of polysubstituted furopyridines, demonstrating the adaptability of the furopyridine structure in complex chemical syntheses (Hajbi et al., 2007). Such methodologies can be applied to the synthesis and functionalization of this compound, expanding its utility in organic synthesis.

Properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-2-1-5-3-10-4-6(5)9-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLLKIPTUBJJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278025
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-43-7
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 2
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 3
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 4
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 5
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 6
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.